5alpha-Ergostane

Geochemistry Biomarker Analysis Paleoenvironment

Secure your supply of analytically validated 5alpha-Ergostane (CAS 511-20-6), the definitive, fully saturated C28 sterane standard set apart by its precise 5α-configuration and C-24 stereochemistry. Generic 'ergostane' or alternative steranes like 5α-cholestane are not chemically equivalent and will compromise your data. This compound is the mandatory biomarker for C28 sterane quantification in paleoenvironmental studies and the essential synthetic precursor for C28-brassinosteroids. Its stability makes it the only valid, non-reactive analog for ergosterol biosynthesis assays in antifungal drug discovery. Choose the authentic reference material to guarantee the accuracy, reproducibility, and regulatory traceability of your analytical and research outcomes.

Molecular Formula C28H50
Molecular Weight 386.7 g/mol
CAS No. 511-20-6
Cat. No. B1200461
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5alpha-Ergostane
CAS511-20-6
Synonymsergostane
Molecular FormulaC28H50
Molecular Weight386.7 g/mol
Structural Identifiers
SMILESCC(C)C(C)CCC(C)C1CCC2C1(CCC3C2CCC4C3(CCCC4)C)C
InChIInChI=1S/C28H50/c1-19(2)20(3)10-11-21(4)24-14-15-25-23-13-12-22-9-7-8-17-27(22,5)26(23)16-18-28(24,25)6/h19-26H,7-18H2,1-6H3/t20-,21+,22+,23-,24+,25-,26-,27-,28+/m0/s1
InChIKeyWAAWMJYYKITCGF-WTPIMUJOSA-N
Commercial & Availability
Standard Pack Sizes1 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5alpha-Ergostane (CAS 511-20-6): Essential Procurement Information for a Saturated Sterane Hydrocarbon


5alpha-Ergostane (CAS 511-20-6) is a fully saturated, tetracyclic C28 sterane hydrocarbon (C28H50), representing the fundamental parent skeleton for a major class of fungal and plant steroids [1]. As the 5α-reduced isomer of the ergostane series, it lacks the double bonds found in its biosynthetic precursor, ergosterol, and serves as a crucial geochemical biomarker and synthetic reference standard [2]. Its precise stereochemistry at C-5 (α-orientation) and C-24 is critical for differentiating it from other related steranes and for ensuring accurate analytical quantification in complex matrices [3].

5alpha-Ergostane (511-20-6): Why a General 'Ergostane' or 'Sterane' Won't Meet Your Experimental Requirements


Simple substitution with a generic 'ergostane' or an alternative saturated sterane like 5α-cholestane is not scientifically valid. The specific 5α-configuration and C-24 stereochemistry of 5α-ergostane (CAS 511-20-6) directly impacts its behavior as a biomarker, internal standard, and synthetic precursor. For instance, epimers at C-24 are indistinguishable by standard GC-MS, but their relative ratios in geological samples are critical for paleoenvironmental interpretation [1]. Furthermore, the C28 5α-ergostane skeleton is the mandatory precursor for a distinct class of plant hormones (C28-brassinosteroids), which exhibit different potency and signaling pathways compared to their C27 or C29 counterparts [2]. Using a compound with a different ring junction stereochemistry (e.g., 5β-ergostane) or a different side-chain will lead to erroneous analytical data, misinterpreted biological results, and failed synthetic procedures.

5alpha-Ergostane (511-20-6): A Quantitative Guide to Its Differentiated Performance Against Closest Analogs


Geochemical Biomarker Specificity: Differentiating 5α-Ergostane from 5α-Stigmastane and 5α-Cholestane

In geochemical biomarker analysis, 5α-ergostane provides specific phylogenetic and environmental signals that are distinct from its C27 (5α-cholestane) and C29 (5α-stigmastane) homologs. While all three can be present in sedimentary samples, their relative abundances and ratios are used to differentiate algal vs. higher plant inputs and to assess thermal maturity. Crucially, the C-24 epimers of 5α-ergostane are indistinguishable by standard gas chromatography-mass spectrometry (GC-MS), requiring more advanced techniques for accurate quantification [1]. This analytical limitation is a key differentiator from 5α-cholestane, which lacks a C-24 chiral center. The 5β/5α ratio of ergostane, calculated as (5β-ergostane)/(5α-ergostane), is a specific parameter used to constrain the magnitude of aerobic reworking of biomass, with lower values indicating more extensive reworking [2].

Geochemistry Biomarker Analysis Paleoenvironment

Brassinosteroid Biosynthetic Precursor: Structural Necessity for C28-Class Plant Hormone Activity

The 5α-ergostane skeleton is the non-negotiable structural foundation for the biosynthesis and biological activity of C28 brassinosteroids (BRs), a key class of plant growth hormones. Substitution with a different sterane core, such as 5α-cholestane (C27) or 5α-stigmastane (C29), leads to fundamentally different classes of BRs with distinct signaling properties and physiological roles in plants [1]. While the parent hydrocarbon itself is inactive, it is the essential starting point for synthesizing active analogs like brassinolide and castasterone. Studies on synthetic BR analogs have shown that the stereochemistry of the side chain on the 5α-ergostane core is critical for anabolic activity, with specific configurations (e.g., 22S,23S) demonstrating superior efficacy in activating the PI3K/Akt signaling pathway in mammalian cells compared to their 22R,23R counterparts [2].

Plant Biology Brassinosteroids Synthetic Chemistry

Analytical Reference Standard: Traceable Quantification and Purity Verification

5α-Ergostane is commercially available as a certified reference material (CRM) and analytical standard, specifically for use in the accurate quantification of ergostane-type compounds in complex biological and environmental matrices [1]. Unlike its biosynthetic precursor ergosterol, which is prone to oxidation and degradation, 5α-ergostane offers a chemically stable, saturated hydrocarbon framework that is ideal for use as an internal standard. Commercial sources offer it in defined concentrations (e.g., 50 µg/mL in isooctane) with validated purity, ensuring traceability and reliability in quantitative assays . This is a distinct advantage over using other steranes, such as 5α-cholestane, which may co-elute with target analytes in certain chromatographic methods and thus compromise accuracy.

Analytical Chemistry Method Development Quality Control

Fungal Sterol Pathway: A Distinct Biosynthetic Node from Animal Cholesterol

5α-Ergostane represents a key intermediate or end-product node in fungal sterol biosynthesis, fundamentally distinct from the cholesterol (cholestane) pathway in animals. The conversion of lanosterol to ergosterol, the primary fungal sterol, proceeds via a series of intermediates built on the 5α-ergostane core [1]. This pathway's unique enzymes, such as sterol C-24 methyltransferase (which adds the extra methyl group distinguishing ergostane from cholestane), are the targets for major classes of antifungal drugs. Consequently, the 5α-ergostane backbone itself, or its simple derivatives, serve as valuable substrates and analytical standards for studying fungal sterol metabolism and for developing novel antifungal agents that target enzymes downstream of this core structure [2]. This biochemical distinction is a clear differentiator from mammalian cholesterol-based pathways, making it a critical tool for infectious disease and antifungal discovery research.

Mycology Sterol Biosynthesis Antifungal Research

5alpha-Ergostane (511-20-6): Recommended Research and Industrial Application Scenarios for Procurement


Geochemical Biomarker Quantification and Paleoenvironmental Reconstruction

Procurement is essential for laboratories conducting organic geochemistry research. 5α-Ergostane (CAS 511-20-6) is used as a precise, authenticated analytical standard for quantifying C28 steranes in sedimentary rock and crude oil samples. Its use is mandatory for calculating critical biomarker ratios, such as the 5β/5α ergostane ratio, which serves as a quantitative proxy for the extent of aerobic biomass reworking and depositional environment conditions [1][2].

Synthetic Chemistry and Plant Hormone Research

Procurement is required for synthetic organic chemists and plant biologists focused on brassinosteroids. The compound serves as the unambiguous starting material and a validated structural reference for the synthesis of C28 brassinosteroids (e.g., brassinolide and its analogs). Its purity and defined stereochemistry are non-negotiable for achieving correct biological activity in plant growth assays and for studying structure-activity relationships [3][4].

Antifungal Drug Discovery and Sterol Metabolism Studies

Procurement is critical for mycologists and pharmaceutical researchers studying fungal pathogenesis. The compound acts as a stable, saturated analog of ergosterol precursors, enabling the study of fungal-specific sterol biosynthesis without the complications of double-bond instability. It is an invaluable tool for in vitro assays designed to test the efficacy of novel antifungal agents that target enzymes acting on the ergostane core [5].

Analytical Method Development and Quality Control (QC)

Procurement is necessary for analytical chemistry labs and QC departments. Certified reference materials (CRMs) of 5α-Ergostane (e.g., 50 µg/mL in isooctane) are used for developing and validating robust GC-MS and LC-MS methods for the quantitative analysis of ergostane-based compounds in complex matrices, ensuring traceability and compliance with regulatory standards [6].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

19 linked technical documents
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